molecular formula C19H14FN3O3S B607252 2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 1942114-09-1

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide

Número de catálogo B607252
Número CAS: 1942114-09-1
Peso molecular: 383.3974
Clave InChI: YTUFHOKUFOQRDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EAI045 is a potent and selective inhibitor of mutant EGF receptors (EGFRs;  IC50s = 0.076, 0.049, 0.002, and 1.6 μM for recombinant EGFRL858R, EGFRT790M, EGFRL858R/T790M, and wild-type EGFR, respectively). It inhibits phosphorylation of EGFR in a concentration-dependent manner in H1975 cells. EAI045 (0.01-10 μM) reduces proliferation of Ba/F3 cells expressing EGFRL858R/T790M and EGFRL858R/T790M/I941R. In vivo, EAI045 induces tumor regression and reduces EGFR signaling in mice bearing EGFRL858R/T790M, EGFRExon19del/T790M, and EGFRL858R/T790M/C797S tumors when administered at a dose of 60 mg/kg per day in combination with cetuximab.
EAI045 ia a potent and selective EGFR inhbitor. EAI045 targets selected drug-resistant EGFR mutants but spares the wild-type receptor. EAI045 inhibits L858R/T790M-mutant EGFR with low-nanomolar potency in biochemical assays.

Aplicaciones Científicas De Investigación

Application in Oncology: Imaging Tumors Expressing Mutated Epidermal Growth Factor Receptor (EGFR)

Summary of the Application

EAI045 is used as a PET tracer for imaging tumors expressing mutated EGFR . It’s particularly useful in non-small cell lung cancer (NSCLC) where mutations in the EGFR kinase domain are common .

Methods of Application or Experimental Procedures

EAI045 is labeled with carbon-11 and tritium to gain insights into its pharmacokinetic characteristics, its selectivity for mutated EGFR, and the influence of cetuximab on the uptake of EAI045 in EGFR-expressing cells . The ability of EAI045 to differentiate between L858R/T790M mutated EGFR expressing H1975 xenografts and wild-type EGFR expressing A549 xenografts was evaluated in female nu/nu mice .

Results or Outcomes

The uptake of EAI045 was statistically significantly higher in H1975 xenografts compared to A549 xenografts (0.45±0.07%ID/g vs. 0.31±0.10%ID/g, P =0.0166) . This indicates that EAI045 may be able to distinguish between mutated and non-mutated EGFR in NSCLC mouse models .

Application in Pharmacology: Studying Brain Accumulation and Oral Exposure

Summary of the Application

EAI045 is used to study the pharmacokinetic roles of the multidrug efflux and uptake transporters ABCB1 (P-gp), ABCG2 (BCRP), and OATP1A/1B, and of the drug-metabolizing enzyme CYP3A in plasma and tissue distribution of EAI045 and its metabolites .

Methods of Application or Experimental Procedures

Oral EAI045 (20 mg/kg) was rapidly absorbed and its brain-to-plasma ratios were evaluated in genetically modified mouse models . The impact of ABCB1/ABCG2 inhibitor elacridar on the plasma AUC 0–30min and brain-to-plasma ratios of EAI045 was also studied .

Results or Outcomes

Oral coadministration of elacridar increased the plasma AUC 0–30min and brain-to-plasma ratios of EAI045 by 4.0-fold and 5.4-fold, respectively, in wild-type mice . This suggests that EAI045 is a good transport substrate of human ABCB1 .

Propiedades

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUFHOKUFOQRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide

Citations

For This Compound
1
Citations
SK Tripathi, K Pandey… - Medicinal Research …, 2020 - Wiley Online Library
Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR‐TKIs) have led to a substantial improvement in the prognosis of lung cancer patients by explicitly targeting the …
Number of citations: 34 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.